molecular formula C9H9NO2S B1371365 4-Ethylsulfonylbenzonitrile CAS No. 409112-19-2

4-Ethylsulfonylbenzonitrile

Cat. No.: B1371365
CAS No.: 409112-19-2
M. Wt: 195.24 g/mol
InChI Key: AGEMDQAWPNGQLE-UHFFFAOYSA-N
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Description

4-Ethylsulfonylbenzonitrile is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of an ethylsulfonyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylsulfonylbenzonitrile typically involves the reaction of 4-chlorobenzonitrile with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Chlorobenzonitrile+Ethylsulfonyl chlorideThis compound+HCl\text{4-Chlorobenzonitrile} + \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzonitrile+Ethylsulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylsulfonylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Ethylsulfonylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylsulfonylbenzonitrile involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles.

Comparison with Similar Compounds

    4-Methylsulfonylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    4-Chlorobenzonitrile: Lacks the sulfonyl group, affecting its reactivity and applications.

    4-Nitrobenzonitrile: Contains a nitro group, leading to different chemical properties and uses.

Uniqueness: 4-Ethylsulfonylbenzonitrile is unique due to the presence of both the ethylsulfonyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-ethylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEMDQAWPNGQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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